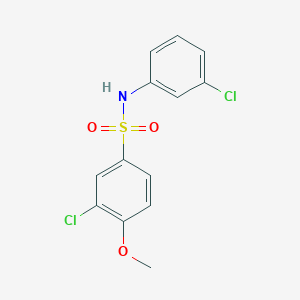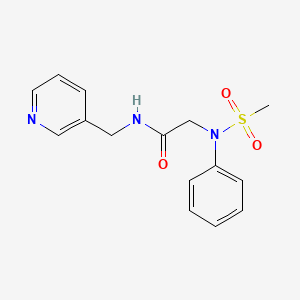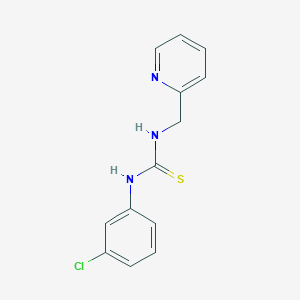![molecular formula C14H9ClN2O5 B5711594 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid, also known as N-(3-chloro-4-nitrophenyl)-2-oxo-3-phenylbutanamide or Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the family of fenamates and is structurally related to mefenamic acid and flufenamic acid.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. This drug selectively inhibits COX-2, which is the isoform that is induced during inflammation. By inhibiting COX-2, 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid reduces the production of prostaglandins, which in turn reduces pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, including breast cancer cells, by inducing apoptosis. This drug has also been shown to have anti-angiogenic effects, which can help prevent the growth and spread of tumors. Additionally, 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has been found to have neuroprotective effects, which can help prevent and treat neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. This drug has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to using 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid in lab experiments. It has been shown to have some toxicity, particularly at high doses, which can limit its use in certain applications. Additionally, this drug has been found to have some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid. One potential area of focus is the development of new derivatives of this drug that have improved potency and selectivity. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the off-target effects of this drug and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid involves the reaction of 3-chloro-4-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to obtain the final product. This method has been reported in several studies, including a study by M. A. Ali et al. published in the Journal of Chemical Research in 2011.
Scientific Research Applications
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This drug has also been found to have antipyretic effects, which can help reduce fever.
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-8-3-1-4-9(7-8)16-13(18)12-10(14(19)20)5-2-6-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZGCLSMWWSHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)

